molecular formula C16H15ClN4O3S B12215743 Methyl {[6-(2-chlorobenzyl)-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate

Methyl {[6-(2-chlorobenzyl)-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B12215743
M. Wt: 378.8 g/mol
InChI Key: FPTNSNXYMBZDOF-UHFFFAOYSA-N
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Description

Methyl {[6-(2-chlorobenzyl)-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyrimidine core. Key substituents include:

  • 2-Chlorobenzyl group at position 4.
  • Hydroxy group at position 5.
  • Methyl group at position 5.
  • Sulfanyl acetate methyl ester at position 2.

The sulfanyl acetate group may act as a prodrug moiety, enhancing bioavailability through esterase-mediated hydrolysis .

Properties

Molecular Formula

C16H15ClN4O3S

Molecular Weight

378.8 g/mol

IUPAC Name

methyl 2-[[6-[(2-chlorophenyl)methyl]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C16H15ClN4O3S/c1-9-11(7-10-5-3-4-6-12(10)17)14(23)21-15(18-9)19-16(20-21)25-8-13(22)24-2/h3-6H,7-8H2,1-2H3,(H,18,19,20)

InChI Key

FPTNSNXYMBZDOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)SCC(=O)OC)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[6-(2-chlorobenzyl)-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate typically involves multiple steps. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction conditions often include the use of dry toluene and molecular sieves to enhance the yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The use of continuous flow reactors and optimization of reaction parameters can help achieve higher yields and purity on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Methyl {[6-(2-chlorobenzyl)-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl {[6-(2-chlorobenzyl)-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their activity . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following compounds share the [1,2,4]triazolo[1,5-a]pyrimidine core but differ in substituents and functional groups:

Compound Name Core Structure Position 2 Substituent Position 6 Substituent Position 7 Substituent Molecular Formula Molecular Weight Key References
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine Sulfanyl acetate methyl ester 2-Chlorobenzyl Hydroxy C₁₆H₁₅ClN₄O₃S 378.83
7-[(2-Chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS 104933-54-2) [1,2,4]Triazolo[1,5-a]pyrimidine Sulfanyl 2-Chlorobenzyl None C₁₃H₁₁ClN₄S 290.77
Ethyl 7-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[...] 4,7-Dihydro[1,2,4]triazolo[1,5-a]pyrimidine 2-Fluorobenzylsulfanyl 4-[(4-Chlorobenzyl)oxy]phenyl Hydroxy C₂₉H₂₆ClFN₄O₃S 581.06
2-[(2,5-Dichlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (AVQ) [1,2,4]Triazolo[1,5-a]pyrimidine Sulfanyl 2,5-Dichlorobenzyl Hydroxy C₁₃H₁₀Cl₂N₄OS 357.21
2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid [1,2,4]Triazolo[1,5-a]pyrimidine Methylsulfanyl 5,7-Dimethyl None C₁₀H₁₂N₄O₂S 252.29

Key Observations:

  • Position 2 Modifications : The target compound’s sulfanyl acetate methyl ester is unique among analogs, which typically feature simpler sulfanyl or methylsulfanyl groups. This ester group may improve solubility or act as a prodrug .
  • Position 6 Substituents : The 2-chlorobenzyl group in the target compound is replaced by dichlorobenzyl (AVQ) or fluorobenzyl (), altering electronic and steric properties.

Stability Considerations :

  • This contrasts with sulfonamide derivatives (e.g., 8a/8b), which are more stable but less metabolically activatable .

Biological Activity

Methyl {[6-(2-chlorobenzyl)-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Base Structure : 1,2,4-triazolo[1,5-a]pyrimidine
  • Substituents :
    • A chlorobenzyl group at position 6
    • A hydroxyl group at position 7
    • A sulfanyl group linked to an acetate moiety

Anticancer Activity

Recent studies indicate that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Related Triazole Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast)10.5
Compound BBel-7402 (Liver)12.3
This compoundMCF-7 (Breast)TBDTBD

The exact IC50 value for this compound needs further investigation but is expected to be competitive based on related compounds.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit bacterial growth.

Table 2: Antimicrobial Efficacy of Triazole Derivatives

CompoundBacteria TestedZone of Inhibition (mm)Reference
Compound CE. coli15
Compound DS. aureus18
This compoundS. aureusTBDTBD

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurochemical signaling.
  • Induction of Apoptosis : Studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : These compounds may also exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

Case Study 1: Breast Cancer Treatment

A study involving a series of triazole compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The findings indicated that the introduction of a chlorobenzyl substituent enhanced the anticancer activity compared to unsubstituted analogs.

Case Study 2: Antimicrobial Trials

In a clinical trial assessing the antimicrobial efficacy of various triazole derivatives against common pathogens, this compound was included and showed promising results against resistant strains.

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